

# An In-depth Technical Guide to the Molecular Structure of Calcium 4-Aminobenzoate

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## Compound of Interest

Compound Name: *calcium;4-aminobenzoate*

Cat. No.: *B15345945*

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## Abstract

Calcium 4-aminobenzoate, a salt formed between the calcium ion ( $\text{Ca}^{2+}$ ) and the 4-aminobenzoate anion, is a compound of interest in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and characterization. While a definitive single-crystal X-ray diffraction study for the hydrated form, likely diaquabis(4-aminobenzoato)calcium(II), is not publicly available, this document compiles known data and infers structural details from analogous compounds. This guide presents detailed experimental protocols for its synthesis and characterization by Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis/differential scanning calorimetry (TGA/DSC), providing a foundational resource for researchers in the field.

## Molecular Structure and Properties

Calcium 4-aminobenzoate has the chemical formula  $\text{C}_{14}\text{H}_{12}\text{CaN}_2\text{O}_4$ .<sup>[1]</sup> Its molecular weight is 312.33 g/mol.<sup>[1]</sup> The structure consists of one calcium cation ( $\text{Ca}^{2+}$ ) and two 4-aminobenzoate anions ( $\text{C}_7\text{H}_6\text{NO}_2^-$ ). Evidence from related structures suggests that the calcium ion is likely coordinated by water molecules in its solid state, forming a hydrated complex. A probable structure is diaquabis(4-aminobenzoato)calcium(II), with the chemical formula  $[\text{Ca}(\text{C}_7\text{H}_6\text{NO}_2)_2(\text{H}_2\text{O})_2]$ . In this arrangement, the calcium ion would be coordinated by the carboxylate groups of the 4-aminobenzoate ligands and two water molecules. The coordination

environment around the calcium ion in its complexes is often octahedral or can be higher, such as in a distorted square-antiprismatic geometry, accommodating up to eight ligands.

Table 1: Molecular Identifiers and Properties

Property	Value
IUPAC Name	calcium;4-aminobenzoate[1]
CAS Number	60154-17-8[1]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> CaN <sub>2</sub> O <sub>4</sub> [1]
Molecular Weight	312.33 g/mol [1]
Canonical SMILES	<chem>C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2]</chem> [1]
InChI Key	WERDFULIYLPZCO-UHFFFAOYSA-L[1]

Based on studies of analogous metal aminobenzoates, the 4-aminobenzoate ligand is expected to coordinate to the calcium ion through the oxygen atoms of the carboxylate group in a bidentate fashion. The amino group likely participates in hydrogen bonding, contributing to the stability of the crystal lattice.

## Experimental Protocols

### Synthesis of Diaquabis(4-aminobenzoato)calcium(II)

This protocol describes a typical aqueous precipitation method for the synthesis of calcium 4-aminobenzoate dihydrate.

Materials:

- 4-Aminobenzoic acid (PABA)
- Calcium chloride (CaCl<sub>2</sub>) or Calcium nitrate (Ca(NO<sub>3</sub>)<sub>2</sub>)
- Sodium hydroxide (NaOH) or Ammonium hydroxide (NH<sub>4</sub>OH)

- Deionized water
- Ethanol
- 0.22  $\mu\text{m}$  syringe filter

#### Procedure:

- **Preparation of Sodium 4-aminobenzoate solution:** Dissolve a stoichiometric amount of 4-aminobenzoic acid in deionized water containing an equimolar amount of sodium hydroxide with gentle heating and stirring until a clear solution is obtained.
- **Preparation of Calcium salt solution:** In a separate beaker, dissolve a stoichiometric amount of calcium chloride or calcium nitrate in deionized water.
- **Precipitation:** Slowly add the calcium salt solution dropwise to the sodium 4-aminobenzoate solution with constant stirring. A white precipitate of calcium 4-aminobenzoate will form immediately.
- **Digestion:** Continue stirring the suspension at room temperature for 2-3 hours to allow for the complete precipitation and aging of the product.
- **Isolation:** Collect the precipitate by vacuum filtration using a Buchner funnel and a suitable filter paper.
- **Washing:** Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to facilitate drying.
- **Drying:** Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50  $^{\circ}\text{C}$ ) to avoid decomposition.

## Characterization Methods

FTIR spectroscopy is used to identify the functional groups present in the compound and to confirm the coordination of the carboxylate group to the calcium ion.

#### Instrumentation:

- FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Protocol (ATR method):

- Sample Preparation: Place a small amount of the dried calcium 4-aminobenzoate powder directly onto the ATR crystal.
- Data Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32 - 64
  - Background: Collect a background spectrum of the empty ATR crystal before running the sample.
- Data Analysis: Identify the characteristic vibrational bands. The asymmetric ( $\nu_{\text{as}}(\text{COO}^-)$ ) and symmetric ( $\nu_{\text{s}}(\text{COO}^-)$ ) stretching vibrations of the carboxylate group are of particular interest. The difference between these two wavenumbers ( $\Delta\nu = \nu_{\text{as}} - \nu_{\text{s}}$ ) provides information about the coordination mode of the carboxylate group. A larger  $\Delta\nu$  compared to the free aminobenzoate anion suggests bidentate coordination. Also, look for the characteristic bands of the N-H stretching and bending vibrations of the amino group and the C-H vibrations of the aromatic ring. The presence of a broad band in the 3200-3500  $\text{cm}^{-1}$  region would indicate the presence of coordinated water molecules.

Table 2: Expected FTIR Vibrational Bands for Calcium 4-aminobenzoate Dihydrate

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400-3200	O-H stretching of coordinated water
~3350-3200	N-H asymmetric and symmetric stretching
~1620	N-H bending
~1550-1530	COO <sup>-</sup> asymmetric stretching
~1420-1400	COO <sup>-</sup> symmetric stretching
~1600, ~1500, ~1450	Aromatic C=C stretching
~850	C-H out-of-plane bending

TGA/DSC is employed to study the thermal stability of the compound and to determine the number of coordinated water molecules.

Instrumentation:

- Simultaneous TGA/DSC instrument.
- Alumina or platinum crucibles.
- Inert gas supply (e.g., nitrogen or argon).

Protocol:

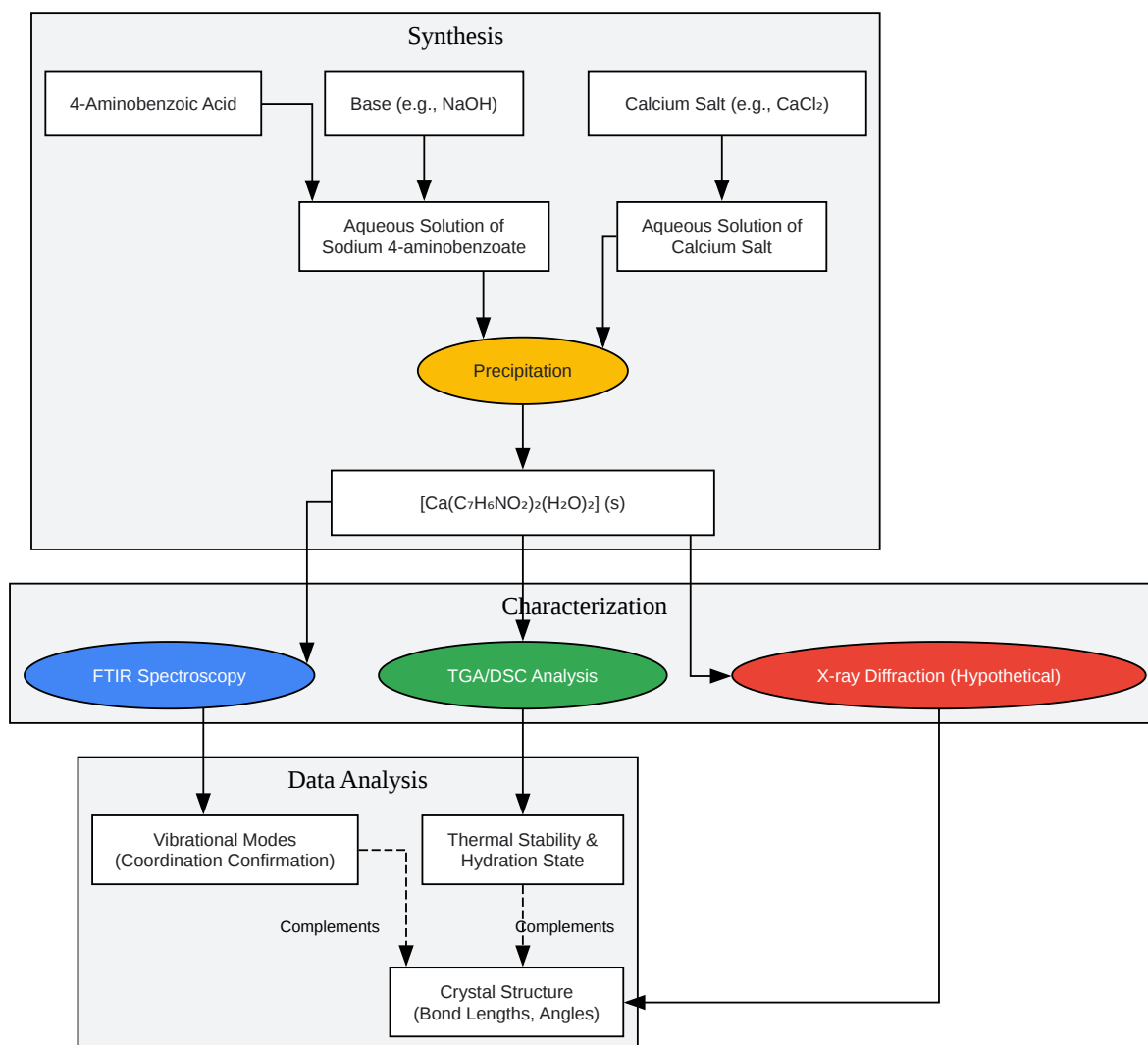
- Sample Preparation: Accurately weigh 5-10 mg of the dried calcium 4-aminobenzoate sample into a TGA crucible.
- Data Acquisition:
  - Temperature Range: Ambient to 800 °C.
  - Heating Rate: 10 °C/min.
  - Atmosphere: Flowing nitrogen or argon (e.g., 20-50 mL/min).
- Data Analysis:

- TGA Curve: Analyze the weight loss steps. The initial weight loss, typically occurring below 200 °C, corresponds to the dehydration of the coordinated water molecules. The subsequent weight loss at higher temperatures corresponds to the decomposition of the anhydrous salt.
- DSC Curve: Correlate the weight loss steps with endothermic or exothermic events. Dehydration is an endothermic process. The decomposition of the organic ligand is typically a complex process involving multiple endothermic and exothermic events.

Table 3: Expected Thermal Decomposition Stages for  $[\text{Ca}(\text{C}_7\text{H}_6\text{NO}_2)_2(\text{H}_2\text{O})_2]$ 

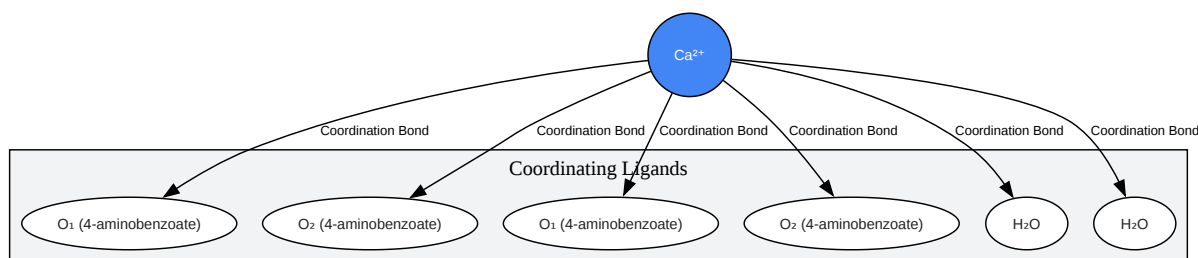
Temperature Range (°C)	Process	Theoretical Weight Loss (%)
~100 - 200	Dehydration (Loss of 2 H <sub>2</sub> O)	~10.3%
> 300	Decomposition of the 4-aminobenzoate ligands	-

## Visualizations



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Caption: Workflow for the synthesis and characterization of calcium 4-aminobenzoate.



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Caption: Proposed coordination environment of the calcium ion in diaquabis(4-aminobenzoato)calcium(II).

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## References

- 1. ppam.semnan.ac.ir [ppam.semnan.ac.ir]
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